

Purity Standards for 4-Amino-6-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-6-methylnicotinic acid

Cat. No.: B160790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for **4-Amino-6-methylnicotinic acid** (CAS No. 127915-50-8), a key intermediate in pharmaceutical synthesis. The document outlines typical quality attributes, potential impurities, and detailed analytical methodologies for the characterization and quality control of this compound.

Introduction

4-Amino-6-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. Its purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide delineates a framework for establishing robust purity criteria based on industry best practices and regulatory expectations.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-6-methylnicotinic acid** is presented in the table below.

Property	Value
Chemical Formula	C ₇ H ₈ N ₂ O ₂
Molecular Weight	152.15 g/mol
CAS Number	127915-50-8
Appearance	Solid
Purity (typical)	≥98%

Purity Specifications and Impurity Profile

While a specific official monograph for **4-Amino-6-methylNicotinic acid** is not publicly available in major pharmacopeias (USP, EP, JP), this section outlines a typical set of specifications based on common requirements for pharmaceutical intermediates.

Organic Impurities

Organic impurities can arise from the manufacturing process, including starting materials, by-products, intermediates, and degradation products. A comprehensive impurity profile is essential.

Impurity Type	Acceptance Criteria
Any single unknown impurity	≤ 0.10%
Total Impurities	≤ 1.0%

Potential process-related impurities could include isomers, precursors, or reaction by-products. For instance, incomplete amination or methylation reactions could lead to related nicotinic acid derivatives.

Residual Solvents

The control of residual solvents is critical to ensure patient safety. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for acceptable limits.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The

specific limits depend on the solvent's toxicity and the intended daily dose of the final drug product. Solvents are categorized into three classes:

- Class 1: Solvents to be avoided.
- Class 2: Solvents with inherent toxicity that should be limited.
- Class 3: Solvents with low toxic potential.

A risk assessment should be conducted to identify any solvents used in the manufacturing process and appropriate limits should be established.

Inorganic Impurities

Impurity Type	Acceptance Criteria
Heavy Metals	≤ 20 ppm
Residue on Ignition (Sulfated Ash)	≤ 0.1%

Heavy metal testing is a general test to control for metallic impurities that may be introduced from raw materials or equipment.[5][6][7] The residue on ignition test measures the amount of residual inorganic material after combustion.

Analytical Methodologies

Robust analytical methods are required to assess the purity of **4-Amino-6-methylNicotinic acid**.

Identification

- Infrared (IR) Spectroscopy: To confirm the functional groups and compare the spectrum with that of a reference standard.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the chemical structure and identify any structural isomers.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Assay and Organic Impurity Determination

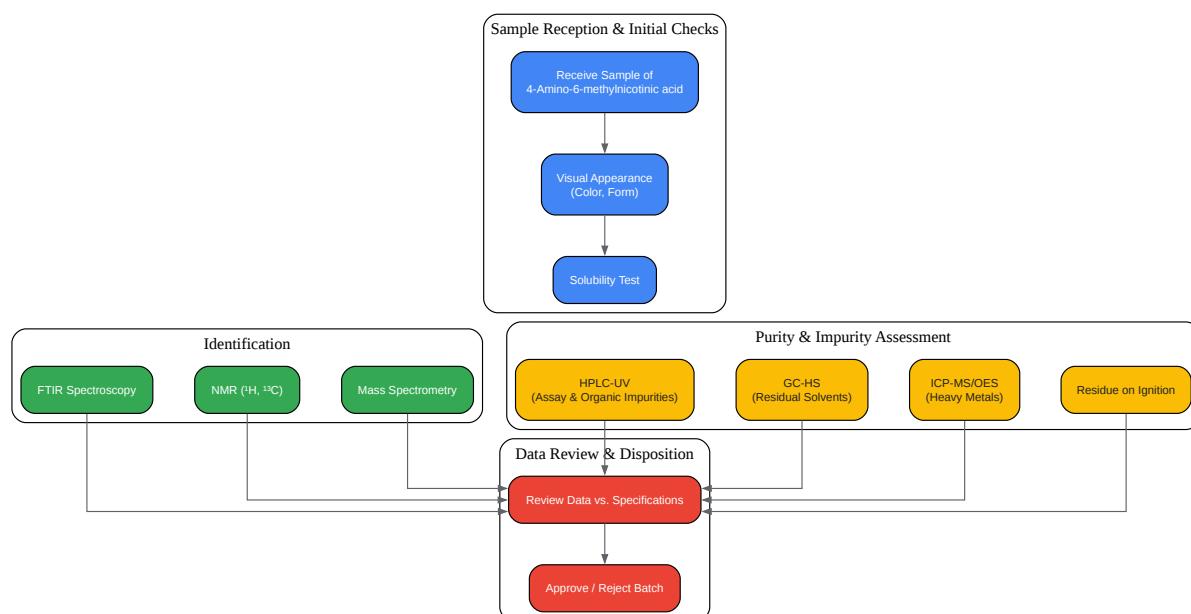
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the assay and the levels of organic impurities. A validated, stability-indicating HPLC method is crucial.

Illustrative HPLC Method:

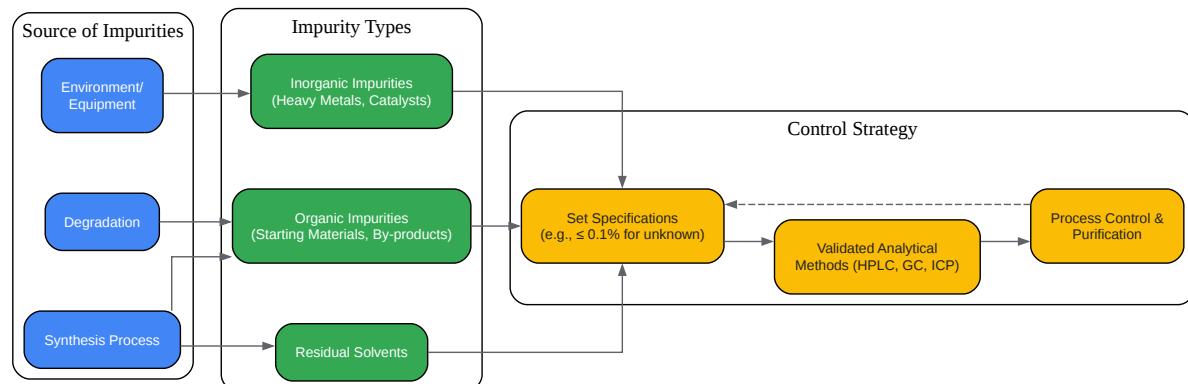
Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL

Note: This is an example method and requires validation for specificity, linearity, accuracy, precision, and robustness for its intended use.

Residual Solvents Analysis


Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is the standard technique for the quantification of residual solvents.

Inorganic Impurity Testing


- Heavy Metals: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are modern, sensitive techniques for the determination of specific elemental impurities.[8] The traditional sulfide precipitation colorimetric test can also be used as a limit test.[5]
- Residue on Ignition: This is determined gravimetrically after ignition of the sample in the presence of sulfuric acid.

Experimental Workflows

The following diagrams illustrate the logical flow for the analysis and control of **4-Amino-6-methylnicotinic acid** purity.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for purity analysis of **4-Amino-6-methylnicotinic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. tga.gov.au [tga.gov.au]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Limit Test for Heavy Metals in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- To cite this document: BenchChem. [Purity Standards for 4-Amino-6-methylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160790#purity-standards-for-4-amino-6-methylnicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com